Cas no 2229517-82-0 (methyl 4-(3-amino-2,2-dimethylpropyl)benzoate)

methyl 4-(3-amino-2,2-dimethylpropyl)benzoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 4-(3-amino-2,2-dimethylpropyl)benzoate
- 2229517-82-0
- EN300-1820460
-
- Inchi: 1S/C13H19NO2/c1-13(2,9-14)8-10-4-6-11(7-5-10)12(15)16-3/h4-7H,8-9,14H2,1-3H3
- InChI Key: UPIBDPWDTSZZGT-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC(=CC=1)CC(C)(C)CN)=O
Computed Properties
- Exact Mass: 221.141578849g/mol
- Monoisotopic Mass: 221.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3Ų
- XLogP3: 2.8
methyl 4-(3-amino-2,2-dimethylpropyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1820460-5.0g |
methyl 4-(3-amino-2,2-dimethylpropyl)benzoate |
2229517-82-0 | 5g |
$3105.0 | 2023-05-26 | ||
Enamine | EN300-1820460-1.0g |
methyl 4-(3-amino-2,2-dimethylpropyl)benzoate |
2229517-82-0 | 1g |
$1070.0 | 2023-05-26 | ||
Enamine | EN300-1820460-10.0g |
methyl 4-(3-amino-2,2-dimethylpropyl)benzoate |
2229517-82-0 | 10g |
$4606.0 | 2023-05-26 | ||
Enamine | EN300-1820460-0.5g |
methyl 4-(3-amino-2,2-dimethylpropyl)benzoate |
2229517-82-0 | 0.5g |
$1027.0 | 2023-09-19 | ||
Enamine | EN300-1820460-10g |
methyl 4-(3-amino-2,2-dimethylpropyl)benzoate |
2229517-82-0 | 10g |
$4606.0 | 2023-09-19 | ||
Enamine | EN300-1820460-0.1g |
methyl 4-(3-amino-2,2-dimethylpropyl)benzoate |
2229517-82-0 | 0.1g |
$943.0 | 2023-09-19 | ||
Enamine | EN300-1820460-0.25g |
methyl 4-(3-amino-2,2-dimethylpropyl)benzoate |
2229517-82-0 | 0.25g |
$985.0 | 2023-09-19 | ||
Enamine | EN300-1820460-2.5g |
methyl 4-(3-amino-2,2-dimethylpropyl)benzoate |
2229517-82-0 | 2.5g |
$2100.0 | 2023-09-19 | ||
Enamine | EN300-1820460-0.05g |
methyl 4-(3-amino-2,2-dimethylpropyl)benzoate |
2229517-82-0 | 0.05g |
$900.0 | 2023-09-19 | ||
Enamine | EN300-1820460-5g |
methyl 4-(3-amino-2,2-dimethylpropyl)benzoate |
2229517-82-0 | 5g |
$3105.0 | 2023-09-19 |
methyl 4-(3-amino-2,2-dimethylpropyl)benzoate Related Literature
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Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
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Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
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Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
Additional information on methyl 4-(3-amino-2,2-dimethylpropyl)benzoate
Methyl 4-(3-amino-2,2-dimethylpropyl)benzoate (CAS No. 2229517-82-0): A Comprehensive Overview
Methyl 4-(3-amino-2,2-dimethylpropyl)benzoate, identified by its Chemical Abstracts Service number CAS No. 2229517-82-0, is a compound of significant interest in the field of pharmaceutical and chemical research. This molecule, characterized by its unique structural and functional properties, has garnered attention for its potential applications in drug development and synthetic chemistry. The compound's structure, featuring a benzoate moiety linked to an amino group and a tertiary amine side chain, makes it a versatile intermediate in organic synthesis and a candidate for further exploration in medicinal chemistry.
The< strong>methyl 4-(3-amino-2,2-dimethylpropyl)benzoate molecule exhibits a distinct chemical profile that positions it as a valuable asset in the synthesis of complex organic molecules. The benzoate group, a common feature in many pharmaceuticals, contributes to the compound's solubility and stability, while the amino and tertiary amine functionalities provide sites for further chemical modification. These attributes make it an attractive candidate for use in the development of novel therapeutic agents.
Recent advancements in the field of drug discovery have highlighted the importance of structurally diverse compounds in identifying new pharmacophores. The< strong>methyl 4-(3-amino-2,2-dimethylpropyl)benzoate has been studied for its potential role in the synthesis of bioactive molecules. Its unique structural features suggest that it may serve as a precursor for compounds with antimicrobial, anti-inflammatory, or even anticancer properties. The tertiary amine group, in particular, is known to be a key moiety in many bioactive molecules, offering opportunities for hydrogen bonding interactions with biological targets.
In the realm of synthetic chemistry, the< strong>methyl 4-(3-amino-2,2-dimethylpropyl)benzoate is valued for its reactivity and versatility. The benzoate group can undergo various transformations, including esterification, hydrolysis, and oxidation, while the amino and tertiary amine groups can participate in nucleophilic substitution reactions. These reactions are fundamental to the construction of more complex molecules and highlight the compound's utility as a synthetic building block.
One of the most intriguing aspects of the< strong>methyl 4-(3-amino-2,2-dimethylpropyl)benzoate is its potential application in medicinal chemistry. Researchers have been exploring its derivatives as candidates for treating various diseases. For instance, modifications to the benzoate group have been shown to enhance binding affinity to biological targets, while alterations to the amino and tertiary amine groups can influence metabolic stability and pharmacokinetic properties. These findings underscore the importance of< strong>methyl 4-(3-amino-2,2-dimethylpropyl)benzoate as a scaffold for developing new drugs.
The< strong>CAS No. 2229517-82-0 associated with this compound ensures its identity and facilitates its use in research and industrial applications. The CAS registry system provides a unique numerical identifier for each chemical substance, ensuring that researchers worldwide can accurately reference and utilize this compound. This standardization is crucial for maintaining consistency in scientific literature and industrial processes.
The synthesis of< strong>methyl 4-(3-amino-2,2-dimethylpropyl)benzoate involves multiple steps that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These methods not only improve reaction efficiency but also minimize byproduct formation, making them ideal for large-scale production.
The< strong>methyl 4-(3-amino-2,2-dimethylpropyl)benzoate has also been investigated for its role in material science applications. Its unique chemical properties make it suitable for use as an intermediate in the production of polymers and coatings that exhibit enhanced durability and functionality. The benzoate group's ability to form stable complexes with other molecules suggests potential applications in sensor technology and catalysis.
In conclusion,< strong>methyl 4-(3-amino-2,2-dimethylpropyl)benzoate (CAS No. 2229517-82-0) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its structural features enable diverse chemical modifications, making it a valuable intermediate in organic synthesis. Furthermore, its biological activity suggests that it may serve as a precursor for novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its importance in both academic and industrial settings is likely to grow.
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